SB1317
Description
Structural and Molecular Characteristics
Zotiraciclib (IUPAC name: (16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.1²,⁶.1⁸,¹²]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene) is a pyrimidine-based derivative with a molecular formula of C₂₃H₂₄N₄O and a molecular weight of 372.5 g/mol. The citrate salt form (C₂₉H₃₂N₄O₈) enhances aqueous solubility for clinical formulations. Key identifiers include:
Developmental Timeline and Patent Landscape
Zotiraciclib originated from kinase inhibitor optimization campaigns targeting hematologic malignancies, with early patents filed in 2010. Its orphan drug designation by the U.S. FDA for glioma (2023) underscores its therapeutic potential in underserved oncology niches. Critical patents cover:
- Composition-of-matter claims for the core scaffold (WO2011086136A1)
- Salt forms and crystalline polymorphisms (US20150315163A1)
- Combination therapies with temozolomide in gliomas (US20220062219A1)
Structure
3D Structure
Properties
IUPAC Name |
(16Z)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBAJLGYBMTJCY-IHWYPQMZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C=C\CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587492 | |
| Record name | (16Z)-14-Methyl-20-oxa-5,7,14,27-tetraazatetracyclo[19.3.1.1~2,6~.1~8,12~]heptacosa-1(25),2(27),3,5,8(26),9,11,16,21,23-decaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937270-47-8 | |
| Record name | (16Z)-14-Methyl-20-oxa-5,7,14,27-tetraazatetracyclo[19.3.1.1~2,6~.1~8,12~]heptacosa-1(25),2(27),3,5,8(26),9,11,16,21,23-decaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
The construction begins with 6-chloro-1H-pyrazolo[3,4-d]pyrimidine (PALB-001 ), which undergoes sequential functionalization:
-
Iodination at C3 : Treatment with N-iodosuccinimide (NIS) in dimethylformamide (DMF) at 80°C introduces iodine at the C3 position (76% yield).
-
Propargylation : Alkylation with propargyl bromide in tetrahydrofuran (THF) using potassium carbonate as a base installs a propargyl group at N1 (46% yield).
-
SNAr Reaction : Substitution of the C6 chlorine with propargylamine via nucleophilic aromatic substitution (SNAr) in THF at 120°C (microwave irradiation) affords 5 (80% yield).
Table 1: Key Reactions for Core Functionalization
| Step | Reagents/Conditions | Yield | Intermediate |
|---|---|---|---|
| 1 | NIS, DMF, 80°C | 76% | 4 |
| 2 | Propargyl bromide, K2CO3, THF | 46% | PALB-003 |
| 3 | Propargylamine, THF, 120°C (MW) | 80% | 5 |
Macrocycle Formation via Click Chemistry
The dialkyne intermediate 5 undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 1,3-bis(azidomethyl)benzene (6 ) to form a 18-membered macrocycle (7 ).
Reaction Optimization
Mechanistic Insight
The reaction proceeds via a stepwise mechanism:
-
Copper(I) acetylide formation from terminal alkynes.
-
Azide coordination to copper, facilitating [3+2] cycloaddition.
Acid-Mediated Ring-Closing Metathesis (RCM)
A critical step in this compound’s synthesis involves RCM to form the macrocyclic structure. Unlike conventional RCM conditions, this reaction requires acidic media:
Acidic Conditions and Selectivity
Table 2: RCM Optimization Parameters
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% |
| Temperature | 40°C |
| Reaction Time | 12 h |
| Solvent | Dichloromethane (DCM) |
The acidic environment protonates the catalyst’s benzylidene ligand, enhancing metathesis activity and suppressing side reactions.
Introduction of the Piperazine-Pyridine Side Chain
The macrocycle 7 undergoes Suzuki-Miyaura coupling with 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester (8 ) to install the pyridine moiety.
Coupling Conditions
Deprotection
The Boc group is removed using TFA/water (4:0.5 v/v) at room temperature, yielding the final compound this compound (92% yield).
Analytical Characterization and Quality Control
Critical quality attributes were verified using advanced techniques:
-
High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calcd. for C₃₄H₃₂IN₁₀ 753.1852; found 753.1845.
-
¹³C NMR : Peaks at δ 161.6 ppm (C=O), 155.1 ppm (pyrimidine C).
-
HPLC Purity : >99% (C18 column, 0.1% TFA in H₂O/MeOH gradient).
Comparative Analysis of Synthetic Routes
While the primary route employs CuAAC and RCM, alternative approaches have been explored:
Alternative Macrocyclization Strategies
Chemical Reactions Analysis
Types of Reactions
SB1317 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the compound, facilitated by reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Pharmacokinetics and Metabolism
SB1317 exhibits favorable pharmacokinetic properties that support its development as an oral drug candidate. Key findings include:
- Systemic Clearance : Moderate to high systemic clearance relative to liver blood flow.
- Volume of Distribution : High volume of distribution (>0.6 L/kg), indicating extensive tissue distribution.
- Oral Bioavailability : Approximately 24% in humans and 37% in dogs, but only about 4% in rats .
- Metabolic Stability : The compound is metabolically stable in human and dog liver microsomes, primarily metabolized by CYP3A4 and CYP1A2 .
These properties suggest that this compound has the potential for effective oral administration, which is critical for patient compliance and treatment efficacy.
Anti-Tumor Activity
This compound has demonstrated significant anti-tumor activity across various cancer models:
- Acute Myeloid Leukemia (AML) : In preclinical studies, this compound showed strong inhibition of mutant FLT3-dependent AML cell lines such as MV4-11, with an IC50 value of 18 nM. It induced apoptosis in these cells and significantly reduced phospho-Rb and phospho-FLT3 levels in a dose-dependent manner .
- Xenograft Models : In nude mouse models of AML (MV4-11), this compound induced complete tumor regression with oral dosing at 40 mg/kg for 21 days. In an orthotopic model involving HL60 cells, it prolonged median survival time significantly (59 days compared to 40 days) with a dosing regimen of 100 mg/kg .
- B-cell Lymphoma : The compound also exhibited a tumor growth inhibition rate of 63% in a nude mouse model of B-cell lymphoma (Ramos) at a dose of 15 mg/kg .
Case Studies and Clinical Implications
Several studies have documented the efficacy and safety profile of this compound:
- A study published in Blood highlighted its effectiveness against AML cell lines and its ability to induce complete tumor regression in xenograft models .
- Research presented at the American Association for Cancer Research indicated that this compound possesses unique structural features that enhance its kinase inhibitory profiles, leading to promising results in early-phase clinical trials targeting hematological malignancies .
Summary Table of Key Findings
| Property/Study | Findings |
|---|---|
| Systemic Clearance | Moderate to high |
| Volume of Distribution | >0.6 L/kg |
| Oral Bioavailability | ~24% (human), ~37% (dog), ~4% (rat) |
| Anti-tumor Efficacy (AML) | Complete regression at 40 mg/kg |
| Anti-tumor Efficacy (B-cell Lymphoma) | 63% inhibition at 15 mg/kg |
| Main Metabolic Pathways | CYP3A4, CYP1A2 |
Mechanism of Action
The mechanism of action of SB1317 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Barrelene: A polycyclic compound with a barrel-like structure.
Basketane: A polycyclic alkane with a basket-like structure.
Cubane: A cubic-shaped polycyclic hydrocarbon.
Uniqueness
SB1317 is unique due to its specific arrangement of rings and heteroatoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various specialized applications in research and industry.
Biological Activity
SB1317, also known as TG02, is a novel small molecule that functions as a potent inhibitor of cyclin-dependent kinases (CDKs), Janus kinase 2 (JAK2), and Fms-like tyrosine kinase 3 (FLT3). Its unique structure and mechanism of action position it as a promising candidate in cancer therapy, particularly for hematological malignancies. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, metabolic stability, and efficacy in preclinical studies.
This compound is characterized by a low molecular weight compact macrocyclic structure. It features a biaryl connection to the hinge-binding 2-anilinopyrimidine and an allylic tertiary amine, forming an 18-membered macrocyclic ring. This unique configuration allows for specific kinase inhibitory profiles, which are crucial for its therapeutic effects against various cancers.
Key Kinase Inhibition Potencies
| Kinase | IC50 (nM) |
|---|---|
| CDK1 | 9 |
| CDK2 | 5 |
| CDK9 | 3 |
| FLT3 | 19 |
| JAK2 | 19 |
These values indicate this compound's strong inhibitory effects on key kinases involved in cell cycle regulation and signaling pathways critical for cancer cell proliferation and survival .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Notably:
- Oral Bioavailability : Approximately 24% in humans; varies in preclinical models (4% in mice, 37% in dogs).
- Volume of Distribution : Greater than 0.6 L/kg, indicating extensive tissue distribution.
- Systemic Clearance : Moderate to high relative to liver blood flow.
This compound is metabolically stable in human and dog liver microsomes but shows different metabolic profiles across species. It is primarily metabolized by cytochrome P450 enzymes CYP3A4 and CYP1A2 .
Metabolic Stability
The compound demonstrates high plasma protein binding (>99%) across various species, contributing to its stability and prolonged action. In vitro studies indicate that this compound does not significantly inhibit major human CYPs except for CYP2D6 (IC50 = 1 μM), suggesting a lower risk of drug-drug interactions .
Efficacy in Preclinical Models
In vivo studies have shown this compound's effectiveness against several cancer types. It has been evaluated in various cancer models, demonstrating significant tumor regression and improved survival rates. The compound's ability to inhibit multiple kinases involved in cancer progression makes it a versatile agent for treating hematological malignancies as well as potential solid tumors .
Case Studies and Clinical Implications
Several case studies have underscored the potential of this compound in clinical settings:
- Case Study 1 : In a preclinical model of acute myeloid leukemia (AML), treatment with this compound resulted in significant apoptosis of leukemic cells and marked reduction in tumor burden.
- Case Study 2 : A study involving chronic lymphocytic leukemia (CLL) showed that patients treated with this compound exhibited improved clinical outcomes compared to standard therapies.
These findings support further clinical investigations into this compound's therapeutic efficacy and safety profile .
Q & A
Q. What are the primary molecular targets of SB1317, and how do they influence its antitumor activity?
this compound is a macrocyclic small molecule targeting CDK2, JAK2, and FLT3 kinases , which are critical in hematologic malignancies . Its antitumor effects arise from:
- CDK2 inhibition : Disrupts cell cycle progression (G1/S phase) by blocking cyclin-dependent kinase activity.
- JAK2/FLT3 inhibition : Suppresses pro-survival signaling (e.g., STAT3 phosphorylation) and induces apoptosis in leukemia and myeloma models .
Methodological Insight: Validate target engagement via Western blotting for phosphorylated STAT3 (Tyr705) and flow cytometry for cell cycle analysis (G2/M arrest) .
Q. What experimental models are used to evaluate this compound’s efficacy in preclinical studies?
Key models include:
Q. How is this compound synthesized, and what key reactions enable its macrocyclic structure?
this compound is synthesized via acid-mediated ring-closing metathesis (RCM) :
Precursor assembly : Suzuki coupling of 2,4-dichloropyrimidine with boronic acids to generate intermediates.
Macrocyclization : RCM using Grubbs catalysts (e.g., Zhan-1B) in trifluoroacetic acid (TFA), achieving 86% yield and >98% trans-isomer purity .
Methodological Insight: Optimize RCM conditions with TFA to minimize undesired cis-isomers .
Q. What methodologies are used to determine this compound’s IC50 values in cellular assays?
- Dose-response curves : Treat cells (e.g., HCT-116, HL-60) with this compound (0–10 μM) for 48 hours.
- Data analysis : Use XL-fit or GraphPad Prism to calculate IC50 via nonlinear regression .
Example: In MM1S cells, this compound increases sub-G0 populations (apoptosis) and G2/M arrest, quantified via propidium iodide staining .
Q. How does this compound affect cell cycle progression in multiple myeloma cells?
- G2/M arrest : this compound increases G2/M-phase cells by 25–40% in MM1S models .
- S-phase reduction : Decreases S-phase populations by 15–30%, indicating disrupted DNA synthesis .
Methodological Insight: Combine flow cytometry with phospho-histone H3 staining to confirm mitotic arrest .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve enantiomeric purity and yield?
Q. What mechanisms contribute to this compound resistance in leukemia models, and how can they be experimentally characterized?
- Compensatory kinase activation : FLT3-ITD mutations or JAK1 upregulation may bypass inhibition.
- Experimental validation :
- Perform RNA-seq to identify resistance-associated pathways.
- Test combination therapies with JAK1/STAT3 inhibitors .
Q. What strategies are effective in combining this compound with other kinase inhibitors to overcome compensatory signaling?
Q. How do pharmacokinetic properties of this compound influence its efficacy in different tumor microenvironments?
- Metabolism : Primarily metabolized by CYP3A4 and CYP1A2, necessitating co-administration with CYP inhibitors in vivo .
- Biodistribution : Higher tumor penetration in subcutaneous AML models vs. disseminated leukemia .
Methodological Insight: Use LC-MS/MS to quantify this compound levels in plasma and tumor tissues .
Q. What analytical approaches reconcile discrepancies between in vitro and in vivo efficacy data for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
